molecular formula C13H11NO3 B1326252 6-(3-Methoxyphenyl)picolinic acid CAS No. 887982-11-8

6-(3-Methoxyphenyl)picolinic acid

Cat. No.: B1326252
CAS No.: 887982-11-8
M. Wt: 229.23 g/mol
InChI Key: UTSGKGBUZVHCBL-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)picolinic acid is a picolinic acid derivative featuring a methoxy-substituted phenyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₃, and it is identified by CAS numbers 887982-11-8 (free acid) and 1443290-25-2 (as the methyl ester derivative).

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGKGBUZVHCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647058
Record name 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-11-8
Record name 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(3-Methoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated picolinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Chemical Reactions Analysis

6-(3-Methoxyphenyl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Methoxyphenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition affects the function of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis . This mechanism makes it a potential antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

6-(4-Methoxyphenyl)picolinic Acid
  • Structure : The methoxy group is at the para position (4-position) of the phenyl ring.
  • Synthesis : Reported yields for similar derivatives (e.g., 6-(4-methoxyphenyl)nicotinic acid) range from 35–87% via coupling reactions .
6-(2-Chlorophenyl)picolinic Acid
  • Structure : A chloro substituent replaces the methoxy group at the 2-position of the phenyl ring.
  • Safety : The chloro derivative has distinct handling requirements (e.g., hazard class UN3077) due to its reactive halogen group .
  • Biological Relevance : Chlorophenyl derivatives are often explored for antimicrobial activity, whereas methoxyphenyl analogs are studied for enzyme inhibition (e.g., metallo-β-lactamases) .

Modifications to the Picolinic Acid Core

6-(Methylsulfonamido)picolinic Acid (Compound 7)
  • Structure : A methylsulfonamido group replaces the 3-methoxyphenyl substituent.
  • Synthesis: Prepared via sulfonylation of 6-aminopicolinic acid, yielding a white solid with ESI-MS confirmation .
  • Activity : Sulfonamide derivatives exhibit enhanced solubility and are frequently used in medicinal chemistry for targeting proteases or kinases.
6-(Benzylcarbamoyl)picolinic Acid
  • Structure : A benzylcarbamoyl group is appended to the picolinic acid core.
  • Synthesis : Achieved in 87% yield via coupling reactions, confirmed by ¹H NMR (δ 8.2–7.3 ppm) and ESI-MS .
  • Comparison : Carbamoyl derivatives generally show higher molecular weights (e.g., 255.08 g/mol vs. 221.13 g/mol for 6-(3-methoxyphenyl)picolinic acid) and altered pharmacokinetic profiles .

Fluorinated and Phosphonate Derivatives

3-Methoxy-6-(trifluoromethyl)picolinic Acid
  • Structure : A trifluoromethyl group at the 6-position and methoxy at the 3-position.
  • Properties: The electron-withdrawing CF₃ group increases acidity (pKa ~2.5) compared to non-fluorinated analogs .
  • Applications : Fluorinated picolinic acids are used in agrochemicals and positron emission tomography (PET) tracers due to their metabolic stability.
4-(3-Hydroxyphenyl)-6-(phosphonomethyl)picolinic Acid (18f)
  • Structure: Phosphonomethyl and hydroxyphenyl substituents.
  • Synthesis : Yielded 82% via nucleophilic substitution, confirmed by ¹H/¹³C NMR and ESI-MS .
  • Activity : Phosphonate groups enhance metal-binding capacity, making these derivatives potent inhibitors of metallo-β-lactamases (IC₅₀ < 1 µM) .

Data Tables

Table 1: Physicochemical Properties of Selected Picolinic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Key Analytical Data (¹H NMR δ ppm)
This compound C₁₃H₁₁NO₃ 221.13 Not reported Aromatic protons: 7.4–8.2
6-(4-Methoxyphenyl)picolinic acid C₁₃H₁₁NO₃ 221.13 74 Aromatic protons: 7.1–8.3
6-(2-Chlorophenyl)picolinic acid C₁₂H₈ClNO₂ 233.65 Not reported Aromatic protons: 7.6–8.5
6-(Benzylcarbamoyl)picolinic acid C₁₄H₁₂N₂O₃ 255.08 87 NH: 9.8; Benzyl CH₂: 4.6

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance electron density on the phenyl ring, improving π-π stacking in enzyme active sites .
  • Steric Effects : Meta -substituted derivatives (e.g., 3-methoxyphenyl) exhibit better steric compatibility with hydrophobic enzyme pockets compared to para isomers .
  • Biological Selectivity : Phosphonate and sulfonamide derivatives show superior inhibition of metallo-β-lactamases compared to carbamoyl analogs, likely due to stronger metal coordination .

Biological Activity

6-(3-Methoxyphenyl)picolinic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanism of action, biochemical properties, cellular effects, and various research findings related to its biological activity.

Target of Action
The primary target for this compound is zinc finger proteins (ZFPs) . These proteins play crucial roles in DNA recognition, RNA packaging, and transcriptional activation. The compound interacts with ZFPs by binding to them, which alters their structure and function, thereby influencing various biochemical pathways.

Mode of Action
By binding to ZFPs, this compound disrupts their ability to bind zinc ions, essential for their structural integrity. This disruption can inhibit viral replication and modulate normal cellular functions, contributing to its anti-infective and immunomodulatory effects.

This compound exhibits several biochemical properties that enhance its biological activity:

  • Interaction with Enzymes: The compound interacts with various enzymes and proteins, modulating their activity.
  • Metabolic Pathways: It is a metabolite of tryptophan produced through the kynurenine pathway and can be further metabolized into other derivatives.
  • Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, affecting its stability and biological activity.

Cellular Effects

The compound influences multiple cellular processes:

  • Gene Expression: It modulates gene expression by affecting the activity of zinc finger proteins.
  • Cell Signaling: Changes in cell signaling pathways have been observed, which can impact cellular metabolism.
  • Endocytosis: It interferes with cellular endocytosis, influencing the uptake of other molecules within the cell.

Case Studies and Experimental Data

  • In Vitro Studies: In laboratory settings, this compound has shown significant effects on inhibiting viral replication. Long-term studies indicate sustained effects on cellular functions without significant toxicity at lower doses.
  • Animal Models: Dosage effects have been studied in animal models. Lower doses effectively inhibit viral replication, while higher doses may lead to adverse effects.
  • Comparative Analysis: When compared to other picolinic acid derivatives like picolinic acid itself and 4-amino-3,5,6-trichloropicolinic acid, this compound exhibits unique chemical and biological properties due to its specific substitution pattern.

Summary of Biological Activities

Biological ActivityDescription
Anti-infectiveInhibits viral replication in vitro and in vivo.
ImmunomodulatoryModulates immune responses in conjunction with cytokines like interferon gamma.
Gene Expression ModulationAlters gene expression through interaction with zinc finger proteins.
Cellular MetabolismInfluences various metabolic pathways affecting cellular functions.

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